methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]acetate
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Overview
Description
Methyl 2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]acetate is a chemical compound with a complex structure that includes a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]acetate typically involves the reaction of 1,3,7-trimethylxanthine with methyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]acetate involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetyl}amino)benzoate
- ®-N- (1- (7- (but-2-ynyl)-3-Methyl-1- ((4-Methylquinazolin-2-yl)Methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-2,2,2-trifluoroacetaMide
Uniqueness
Methyl 2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]acetate is unique due to its specific structural features, such as the ester group and the purine ring system. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H14N4O5 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
methyl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyacetate |
InChI |
InChI=1S/C11H14N4O5/c1-13-7-8(12-10(13)20-5-6(16)19-4)14(2)11(18)15(3)9(7)17/h5H2,1-4H3 |
InChI Key |
BHYZAFNKWYOGGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OCC(=O)OC)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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